molecular formula C5H8N4 B13109496 2-Imino-3-methylpyrimidin-4-amine

2-Imino-3-methylpyrimidin-4-amine

Cat. No.: B13109496
M. Wt: 124.14 g/mol
InChI Key: NECCRODTBWKIOF-UHFFFAOYSA-N
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Description

2-Imino-3-methylpyrimidin-4-amine is a pyrimidine derivative characterized by an imino group at position 2, a methyl substituent at position 3, and an amine group at position 3. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

2-imino-3-methylpyrimidin-4-amine

InChI

InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3

InChI Key

NECCRODTBWKIOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=NC1=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.

Industrial Production Methods: Industrial production of 2-Imino-3-methylpyrimidin-4-amine often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Functional Group Impact

Pyrimidine derivatives exhibit significant variability in properties based on substituent positions and functional groups. For example:

  • The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the methyl group improves lipophilicity .
  • N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1, ): Contains bulky aryl substituents and a methoxy group, which likely enhance binding to hydrophobic protein pockets but reduce solubility in aqueous media .

The methyl group at position 3 may sterically hinder certain reactions but improve stability.

Structural Similarity and Activity Trends

provides similarity scores for pyrimidine analogs, calculated based on structural overlap (e.g., ring systems, substituents). For instance:

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (CAS 1421372-94-2) shows a high similarity score of 0.78 due to shared pyrimidine cores and nitro/amine substituents .
  • 4-(3-Nitrophenyl)pyrimidin-2-amine (CAS 240136-69-0) has a lower score (0.64), likely due to simpler substituents .

These scores suggest that 2-Imino-3-methylpyrimidin-4-amine’s activity could align with compounds bearing electron-withdrawing groups (e.g., nitro, fluorine) or hydrogen-bond donors (e.g., imino, amine).

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Key Substituents Potential Applications Evidence Source
2-Chloro-4-methylpyrimidin-5-amine Not specified Cl (position 2), CH₃ (position 4) Nucleophilic synthesis precursor
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine 1019132-74-1 Aryl groups, OCH₃ Kinase inhibitor research
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine 1499162-60-5 Fused pyrido-pyrimidine, F atom Anticancer drug development
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine 1421372-94-2 Nitro, fluoro, indole groups Targeted therapy research

Research Implications and Limitations

While 2-Imino-3-methylpyrimidin-4-amine’s specific data are absent in the evidence, insights from analogs suggest:

  • Synthetic Utility: The imino group may facilitate metal coordination or serve as a directing group in cross-coupling reactions.
  • Biological Activity : Likely modulates enzyme binding via hydrogen bonding, akin to fluorine-containing analogs .
  • Stability : Methyl groups at positions 3 and 4 could enhance thermal stability compared to halogenated derivatives.

Limitations: The absence of experimental data (e.g., solubility, toxicity) for 2-Imino-3-methylpyrimidin-4-amine necessitates further empirical validation.

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